molecular formula C9H19N B13597871 1-(4-Methylcyclohexyl)ethan-1-amine

1-(4-Methylcyclohexyl)ethan-1-amine

Cat. No.: B13597871
M. Wt: 141.25 g/mol
InChI Key: DDIDFNUHPYJUPQ-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)ethan-1-amine is an organic compound with the molecular formula C9H19N. It is a derivative of cyclohexane, where the cyclohexane ring is substituted with a methyl group and an ethanamine group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methylcyclohexyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 4-methylcyclohexanone with ethanamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts can enhance the yield and purity of the product. Additionally, advanced purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylcyclohexyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium or platinum catalysts.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide, acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 4-Methylcyclohexanone, 4-Methylcyclohexanoic acid.

    Reduction: 4-Methylcyclohexanol, 4-Methylcyclohexane.

    Substitution: N-alkylated or N-acylated derivatives of this compound.

Scientific Research Applications

1-(4-Methylcyclohexyl)ethan-1-amine finds applications in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Methylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can act as a ligand for certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

1-(4-Methylcyclohexyl)ethan-1-amine can be compared with other similar compounds, such as:

    Cyclohexylamine: Lacks the methyl group on the cyclohexane ring, resulting in different reactivity and biological activity.

    4-Methylcyclohexanone: Contains a ketone group instead of an amine group, leading to distinct chemical properties and applications.

    1-(4-Methylcyclohexyl)ethanol: Has a hydroxyl group instead of an amine group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1-(4-methylcyclohexyl)ethanamine

InChI

InChI=1S/C9H19N/c1-7-3-5-9(6-4-7)8(2)10/h7-9H,3-6,10H2,1-2H3

InChI Key

DDIDFNUHPYJUPQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(C)N

Origin of Product

United States

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